cis-3-Hexenyl salicylate (CAS 65405-77-8) is a specialty aroma chemical prized for its unique olfactory profile, which combines a fresh, natural green note with a soft, sweet, and slightly balsamic floral character. It belongs to the salicylate family of fragrance ingredients, which are broadly used as blenders, fixatives, and floralizing agents in perfumery. Unlike more common salicylates such as benzyl or amyl salicylate, the inclusion of the cis-3-hexenyl moiety imparts a distinct 'cut grass' or 'torn leaf' freshness, making it a critical component for building realistic green, floral, and outdoor-themed accords. Its primary procurement driver is its ability to introduce a tenacious green note that persists from the top into the heart and base of a fragrance.
Substituting cis-3-Hexenyl salicylate with more common, lower-cost alternatives like Benzyl Salicylate or Amyl Salicylate is often unviable for performance-driven applications. Such a substitution results in the complete loss of the fresh, vibrant green top note that defines the compound's value. While Benzyl Salicylate provides a sweet, floral-balsamic character and Amyl Salicylate offers a more herbaceous, earthy profile, neither can replicate the natural, 'outdoors' effect of the cis-3-hexenyl group. Furthermore, replacing it with its parent alcohol, cis-3-Hexenol, or the related ester cis-3-Hexenyl Acetate, fails to match its performance; these substitutes are far more volatile and lack the exceptional longevity required to carry a green note into the fragrance dry-down. This makes cis-3-Hexenyl salicylate a non-interchangeable functional ingredient for achieving a persistent, natural green character in a formulation.
A primary procurement justification for cis-3-Hexenyl salicylate is its ability to impart a green note with dramatically superior longevity compared to other common green aroma chemicals. On a standard smelling strip, cis-3-Hexenyl salicylate demonstrates a substantivity of over 200 hours. This stands in stark contrast to a structurally related top-note ester, cis-3-Hexenyl acetate, which lasts for less than 4 hours under the same conditions. This extended tenacity is critical for maintaining a fragrance's intended character throughout its evaporation profile.
| Evidence Dimension | Odor Longevity on Smelling Strip |
| Target Compound Data | >200 hours |
| Comparator Or Baseline | cis-3-Hexenyl Acetate: <4 hours |
| Quantified Difference | >50x increase in odor longevity |
| Conditions | Standard evaluation on a perfumer's smelling strip at 100% concentration. |
This allows formulators to create a stable, long-lasting green character that persists into the heart and base of the fragrance, a technical feat not achievable with more volatile alternatives.
cis-3-Hexenyl salicylate provides a complex, multi-faceted odor profile that cannot be replicated by simple blending of its components or by using common substitutes. Authoritative sources describe it as having a nuanced green-floral character with leafy notes and a warm balsamic undertone. This contrasts with Benzyl Salicylate, which is characterized as a much simpler sweet, floral-balsamic with 'sunscreen' nuances and lacks any green element. It also differs significantly from Amyl Salicylate, which is described as sweet, herbaceous, and woody-earthy. The fusion of the fresh 'cut grass' note from the hexenyl group with the soft, sweet body of the salicylate group in a single molecule creates a unique building block for modern, natural-smelling fragrances.
| Evidence Dimension | Authoritative Odor Description |
| Target Compound Data | Nuanced green-floral, leafy, warm balsamic undertone |
| Comparator Or Baseline | Benzyl Salicylate: Sweet, floral-balsamic, solar/sunscreen notes. Amyl Salicylate: Sweet, herbaceous-green, woody-earthy. |
| Quantified Difference | Qualitatively distinct; introduces a fresh 'green' character absent in common salicylate substitutes. |
| Conditions | Standard organoleptic evaluation by trained perfumers. |
For creating authentic green-floral, fougère, or natural accords, this compound provides a specific character that cannot be achieved by substituting with more common, less complex salicylates.
A significant procurement driver for cis-3-Hexenyl salicylate is its utility as a functional replacement for Benzyl Salicylate, which is subject to mandatory allergen labeling in the European Union. cis-3-Hexenyl salicylate is not currently listed as a declarable allergen under these regulations. It offers comparable blending, fixative, and floralizing properties to Benzyl Salicylate, allowing formulators to achieve similar structural effects in a composition without triggering the labeling requirement. This makes it a strategically valuable choice for developing products for markets with stringent allergen declaration rules.
| Evidence Dimension | EU Fragrance Allergen Labeling Requirement |
| Target Compound Data | No mandatory allergen declaration required |
| Comparator Or Baseline | Benzyl Salicylate: Mandatory allergen declaration required under EU Regulation 1223/2009 |
| Quantified Difference | Avoids a specific regulatory labeling requirement, simplifying packaging and compliance. |
| Conditions | European Union cosmetic and fragrance regulations. |
This allows for the creation of 'cleaner' labels and simplifies regulatory compliance in key global markets, reducing logistical and packaging costs for consumer products.
As a member of the salicylate family, cis-3-Hexenyl salicylate inherently absorbs ultraviolet (UV) radiation, primarily in the UVB range. Salicylates as a class are recognized as weak UVB absorbers, with peak absorption typically around 300 nm. While not potent enough to serve as a primary sunscreen active, this property allows the molecule to function as a photostabilizer within a cosmetic or fragrance formulation. It can help protect other light-sensitive ingredients, such as dyes or other fragrance components, from photodegradation. This provides a secondary technical benefit over alternative fragrance ingredients that lack UV-absorbing properties.
| Evidence Dimension | UV Absorption Spectrum |
| Target Compound Data | Absorbs in the UVB range (approx. 300 nm) |
| Comparator Or Baseline | Non-salicylate fragrance esters (e.g., cis-3-Hexenyl Acetate), which lack this chromophore and do not absorb significantly in this range. |
| Quantified Difference | Provides a functional UV-absorbing capability absent in many common fragrance materials. |
| Conditions | Standard UV-Vis spectrophotometry of cosmetic ingredients. |
This provides added value by contributing to the overall stability and shelf-life of the final product, protecting it from color fading or scent degradation caused by light exposure.
In applications like fabric softeners and laundry detergents, where fragrance longevity on dry fabric (substantivity) is a key performance indicator, cis-3-Hexenyl salicylate is the optimal choice for creating lasting green and fresh-floral notes. Its ability to chemically endure for over 200 hours ensures the 'freshly laundered' scent persists long after washing, a benefit that highly volatile green notes like cis-3-Hexenyl acetate cannot provide.
For fine fragrances, particularly in the fougère and green-floral families, this compound is used to extend the fresh, green opening deep into the heart of the scent. Its unique profile adds a natural, leafy character that is far more tenacious and complex than simpler salicylates. This allows perfumers to solve the structural problem of a fleeting green top note, creating a more linear and persistent freshness.
In personal care products (lotions, shampoos, body washes) intended for markets with strict allergen labeling laws like the EU, cis-3-Hexenyl salicylate serves as a direct functional replacement for Benzyl Salicylate. It provides excellent blending and fixative properties without requiring a mandatory allergen declaration on the final product's ingredient list, simplifying regulatory compliance and enhancing consumer appeal.
For products packaged in clear or translucent containers (e.g., liquid soaps, room sprays), the inherent UVB-absorbing properties of cis-3-Hexenyl salicylate provide a secondary benefit. It helps protect the formulation against degradation from ambient light, preserving the intended color and fragrance profile over the product's shelf life—an advantage over fragrance ingredients that do not possess this function.
Irritant;Environmental Hazard